1-[4-(Hexadecyloxy)phenyl]ethanone
Description
1-[4-(Hexadecyloxy)phenyl]ethanone (CAS 143286-87-7) is a hydroxyacetophenone derivative characterized by a hexadecyloxy (C₁₆H₃₃O) substituent at the para position of the phenyl ring and a hydroxyl group at the ortho position. Its molecular formula is C₂₄H₄₀O₃, with a molecular weight of 409.45 g/mol . The compound is synthesized via the reaction of acetic acid with 5-pentadecylresorcinol in the presence of boron trifluoride and hydrofluoric acid in xylene at 50–60°C, yielding a 75% efficiency . Its solid-state properties include a melting point (m.p.) of 63°C, attributed to the long alkyl chain’s influence on crystallinity .
Properties
CAS No. |
17788-58-8 |
|---|---|
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
1-(4-hexadecoxyphenyl)ethanone |
InChI |
InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-24-19-17-23(18-20-24)22(2)25/h17-20H,3-16,21H2,1-2H3 |
InChI Key |
WSXOFNJPZMEVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Hexadecyloxy)phenyl]ethanone typically involves the reaction of 4-hydroxyacetophenone with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Hexadecyloxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-[4-(Hexadecyloxy)phenyl]ethanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Hexadecyloxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s ethanone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hexadecyloxy group can interact with lipid membranes, affecting membrane fluidity and function. These interactions contribute to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variations in Alkoxy-Substituted Hydroxyacetophenones
The compound belongs to a homologous series of alkoxy-substituted hydroxyacetophenones. Key structural analogs include:
Key Observations :
- Lipophilicity : The hexadecyloxy chain (C₁₆) significantly increases lipophilicity compared to shorter chains (C₆, C₁₀), impacting solubility and bioavailability .
- Thermal Stability : Despite chain length differences, all three compounds share a similar m.p. (~63°C), suggesting that crystallinity is dominated by hydrogen bonding from the hydroxyl group rather than alkyl chain interactions .
Substituent Position and Functional Group Modifications
Hydroxyl Group Position
- 1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone (CAS 101002-29-3): A shorter pentyloxy (C₅) chain with a hydroxyl group at the ortho position. Its m.p. (68–69°C) is slightly higher than the hexadecyloxy analog, likely due to reduced steric hindrance enhancing crystal packing .
- 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 39235-58-0): Features a hydroxymethyl (–CH₂OH) substituent, increasing polarity and hydrogen-bonding capacity, which elevates aqueous solubility compared to hexadecyloxy derivatives .
Electron-Donating vs. Electron-Withdrawing Groups
- 1-[4-(4-Ethylphenoxy)phenyl]ethanone (CAS 1041599-72-7): An ethylphenoxy group introduces steric bulk without electron-withdrawing effects.
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